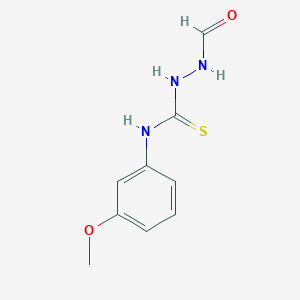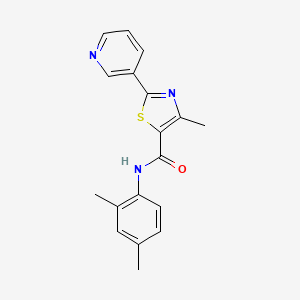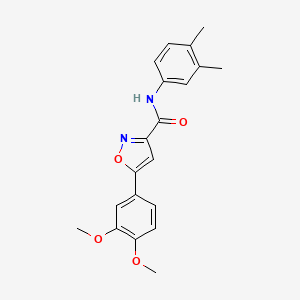
2-formyl-N-(3-methoxyphenyl)hydrazinecarbothioamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-formyl-N-(3-methoxyphenyl)hydrazinecarbothioamide and related compounds involves condensation reactions between hydrazine derivatives and aldehydes or ketones in the presence of thioamides. These synthesis procedures are pivotal for producing compounds with potential biological activities and for structural modification aimed at enhancing specific properties (Bhat et al., 2015).
Molecular Structure Analysis
Structural elucidation of these compounds is commonly achieved through spectroscopic methods like FT-IR, 1H NMR, and 13C NMR, alongside single-crystal X-ray diffraction techniques. The detailed molecular structure, including the orientation of functional groups and the overall geometry, is crucial for understanding the compound's reactivity and interactions (Channar et al., 2019).
Chemical Reactions and Properties
Hydrazinecarbothioamides undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, enabling the formation of complex heterocyclic structures. These reactions are fundamental for exploring the reactivity of these compounds and for the development of novel derivatives with enhanced properties (Hassan et al., 2016).
Physical Properties Analysis
The physical properties of 2-formyl-N-(3-methoxyphenyl)hydrazinecarbothioamide, such as melting point, solubility, and crystal structure, are essential for its practical applications. These properties influence the compound's stability, formulation, and suitability for specific applications. Studies often use X-ray diffraction and spectroscopic methods for these analyses (Gangadharan et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, potential biological activity, and interactions with various substrates, define the applications of 2-formyl-N-(3-methoxyphenyl)hydrazinecarbothioamide in different fields. These properties are often investigated through computational studies, biochemical assays, and molecular docking studies to predict the behavior of these compounds in biological systems or as catalysts in chemical reactions (Sousa-Pereira et al., 2018).
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of bis(thiosemicarbazone) derivatives, including compounds similar in structure to 2-formyl-N-(3-methoxyphenyl)hydrazinecarbothioamide, has been reported. These compounds were characterized using spectroscopic techniques and X-ray crystallography. They demonstrated significant antioxidant activities and DNA cleavage potential, highlighting their potential in medicinal chemistry (Ateş et al., 2018).
Biological Potential
- Novel bioactive thiazole derivatives linked with N-phenylmorpholine moiety were synthesized, showing intercalation binding mode with SS-DNA and exhibiting antimicrobial and anti-cancer activities. This suggests the potential of 2-formyl-N-(3-methoxyphenyl)hydrazinecarbothioamide derivatives in developing therapeutic agents (Farghaly et al., 2020).
- Lead optimization studies of derivatives targeting the HER-2 overexpressed breast cancer cell line SKBr-3 showed promising results, with certain compounds displaying significant inhibitory activity against cellular proliferation (Bhat et al., 2015).
Antioxidant and Antibacterial Activities
- Synthesized oxadiazole derivatives exhibited potent antibacterial activity, with some compounds showing low minimal inhibitory concentration (MIC) values against both Gram-negative and Gram-positive bacteria. This underscores the potential of such compounds in the design of new antibacterial agents (Kaur et al., 2011).
Molecular Fluorescence Sensing
- Investigation into N-phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide as a fluorescent probe for Fe(III) ions in aqueous solutions showcased its utility in sensitive and selective detection, crucial for environmental monitoring and biochemical applications (Marenco et al., 2012).
Structural and Computational Analysis
- Detailed structural investigations of novel thiosemicarbazones through crystal structure analysis and Density Functional Theory (DFT) calculations provided insights into their molecular geometries and electronic structures. Such studies are fundamental in understanding the reactivity and potential applications of these compounds (Anderson et al., 2016).
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)carbamothioylamino]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-14-8-4-2-3-7(5-8)11-9(15)12-10-6-13/h2-6H,1H3,(H,10,13)(H2,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPSURPJUHJPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-formyl-N-(3-methoxyphenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630232.png)
![2-{5-[(4-bromophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630243.png)
![5-bromo-2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4630250.png)
![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B4630257.png)
![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4630271.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4630273.png)
![methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4630280.png)



![4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630315.png)

![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4630331.png)
![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4630335.png)